Lanicemine dihydrochloride
Overview
Description
- ARL 15896AR, also known as [(S)-Alpha-Phenyl-2-Pyridine-Ethanamine Dihydrochloride], is a low-affinity, use-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.
- It was identified through a rational drug design process and biochemical screening .
- ARL 15896AR has shown promise in neuroprotection against ischemia/excitotoxic conditions.
Mechanism of Action
Target of Action
Lanicemine dihydrochloride primarily targets the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity, which is important for memory function .
Mode of Action
This compound acts as a low-trapping NMDA receptor antagonist . This means it binds to and inhibits the activity of NMDARs, but with a lower propensity to trap ions in the channel compared to other NMDA receptor antagonists . This unique mode of action allows lanicemine to exert its therapeutic effects with minimal psychotomimetic side effects .
Biochemical Pathways
As an nmda receptor antagonist, it likely impacts pathways involved in synaptic plasticity and neuronal communication . By inhibiting NMDARs, lanicemine may modulate the flow of ions in neurons, thereby affecting neuronal excitability and communication .
Result of Action
The inhibition of NMDARs by this compound can lead to a decrease in neuronal excitability and communication . This may result in the alleviation of symptoms in conditions like major depressive disorder .
Biochemical Analysis
Biochemical Properties
Lanicemine dihydrochloride functions as a low-trapping NMDA channel blocker. It interacts with NMDA receptors, which are a type of glutamate receptor in the brain. The compound has a binding affinity (Ki) of 0.56-2.1 μM for NMDA receptors and an IC50 of 4-7 μM in CHO cells and 6.4 μM in Xenopus oocyte cells . These interactions inhibit the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and memory function.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by blocking NMDA receptors, which reduces calcium influx and subsequent excitotoxicity. This action helps in protecting neurons from damage and has been shown to produce sustained antidepressant effects . Additionally, this compound affects gene expression related to synaptic plasticity and neuroprotection.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NMDA receptor, a type of ionotropic glutamate receptor. This binding inhibits the receptor’s activity, preventing excessive calcium influx into neurons, which can lead to excitotoxicity and neuronal damage . By modulating NMDA receptor activity, this compound helps in stabilizing neural circuits involved in mood regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability in its antidepressant effects with repeated administration, without causing significant psychotomimetic side effects
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that doses of 3, 10, or 30 mg/kg administered intraperitoneally produce dose-dependent elevations in spontaneous gamma-band EEG activity . Higher doses may lead to adverse effects, but the compound generally exhibits a favorable safety profile compared to other NMDA receptor antagonists.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, where it targets NMDA receptors on the cell membrane . The compound may also localize to other cellular compartments involved in neurotransmitter regulation. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its therapeutic effects.
Preparation Methods
- The synthetic route and reaction conditions for ARL 15896AR are not widely documented in the available literature.
- it is synthesized as a dihydrochloride salt form .
Chemical Reactions Analysis
- ARL 15896AR is primarily studied for its effects on NMDA receptors.
- It likely undergoes interactions such as binding to the ion channel site on NMDA receptors, leading to use-dependent inhibition.
- Common reagents and specific reaction pathways are not explicitly reported.
Scientific Research Applications
- ARL 15896AR has been investigated in various in vivo and in vitro models associated with ischemia/excitotoxicity.
- Its potential applications include stroke treatment, where it has demonstrated neuroprotection .
- Further research may explore its role in other neurological disorders.
Comparison with Similar Compounds
- ARL 15896AR’s uniqueness lies in its low-affinity, use-dependent profile.
- Similar compounds include high-affinity competitive NMDA receptor antagonists, which may have more pronounced side effects .
Properties
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJHFYAGQZYCLC-GXKRWWSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153322-06-6 | |
Record name | Lanicemine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANICEMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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